molecular formula C8H16N2 B8604955 Hexylaminoacetonitrile

Hexylaminoacetonitrile

Cat. No. B8604955
M. Wt: 140.23 g/mol
InChI Key: HLDVEZAGFUBIFC-UHFFFAOYSA-N
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Patent
US04639468

Procedure details

In a flask of 100 ml, 5.7 gr of hydroxyacetonitrile (0.1 mol) were mixed with 11 gr of hexylamine (0.11 mol) dissolved in 10 ml of MeOH. The temperature quickly raised during mixing. The solution was allowed to stand for 24 hours. The methanol was evaporated and the obtained liquid was distilled at 72° under 0.8 mm Hg.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]#[N:4].[CH2:5]([NH2:11])[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]>CO>[CH2:5]([NH:11][CH2:2][C:3]#[N:4])[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
OCC#N
Name
Quantity
11 g
Type
reactant
Smiles
C(CCCCC)N
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature quickly raised
ADDITION
Type
ADDITION
Details
during mixing
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated
DISTILLATION
Type
DISTILLATION
Details
the obtained liquid was distilled at 72° under 0.8 mm Hg

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(CCCCC)NCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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